molecular formula C14H20N2O B11784561 N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide

N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide

Cat. No.: B11784561
M. Wt: 232.32 g/mol
InChI Key: WXYCOPPZIHCSLM-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound’s structure consists of a pyrrolidine ring attached to a 2,3-dimethylbenzyl group and a carboxamide group, making it a valuable scaffold for the development of novel bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide typically involves the reaction of 2,3-dimethylbenzylamine with pyrrolidine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran (THF) and are performed under inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2’-Nitrophenyl)pyrrolidine-2-carboxamide
  • N-Substituted pyrrolidine-2-one derivatives
  • Pyrrolidine-2,5-diones

Uniqueness

N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide stands out due to its unique substitution pattern on the benzyl group, which can influence its biological activity and selectivity. The presence of the 2,3-dimethyl groups can enhance the compound’s lipophilicity and potentially improve its ability to cross biological membranes, making it a promising candidate for drug development .

Biological Activity

N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring substituted with a 2,3-dimethylbenzyl group and a carboxamide functional group. The synthesis of such compounds typically involves the reaction of pyrrolidine derivatives with appropriate aryl or alkyl amines under controlled conditions.

2. Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

2.1 Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have shown cytotoxic effects against various cancer cell lines. In one study, compounds demonstrated IC50 values in the nanomolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating potent antiproliferative activity .

2.2 Neuroprotective Effects

Research has highlighted the neuroprotective potential of related compounds in models of neurodegenerative diseases. For example, certain pyrrolidine derivatives were found to inhibit the binding of mutant huntingtin protein to calmodulin, thereby reducing cytotoxicity in cellular models expressing mutant huntingtin . This suggests a possible therapeutic application in Huntington's disease.

2.3 Anti-inflammatory Properties

The anti-inflammatory activity of similar carboxamide derivatives has been documented, with some showing significant inhibition of inflammatory markers in vitro and in vivo. Compounds were tested using the carrageenan-induced paw edema model in rats, demonstrating effectiveness comparable to established anti-inflammatory drugs .

Understanding the mechanisms underlying the biological activities of this compound is crucial for its therapeutic application:

  • Cell Cycle Inhibition : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Evidence indicates that certain derivatives can trigger apoptosis through mitochondrial pathways, enhancing their anticancer efficacy.
  • Inhibition of Key Enzymes : The ability to inhibit enzymes involved in inflammatory pathways (e.g., COX-1 and COX-2) has also been noted .

4.1 Study on Anticancer Activity

A recent study evaluated a series of pyrrolidine derivatives for their anticancer properties against various tumor cell lines. This compound was included in this evaluation and showed promising results with an IC50 value significantly lower than that of standard chemotherapeutics .

4.2 Neuroprotection Research

In another investigation focused on neurodegenerative diseases, this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. This suggests potential for further development as a neuroprotective agent .

5. Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Type Model/Cell Line IC50 Value (nM) Reference
AnticancerMCF-745
HCT-1166
NeuroprotectionPC12 CellsNot specified
Anti-inflammatoryCarrageenan ModelSignificant reduction

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C14H20N2O/c1-10-5-3-6-12(11(10)2)9-16-14(17)13-7-4-8-15-13/h3,5-6,13,15H,4,7-9H2,1-2H3,(H,16,17)

InChI Key

WXYCOPPZIHCSLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNC(=O)C2CCCN2)C

Origin of Product

United States

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